An In-Depth Technical Guide to the Metabolic Pathway of Daidzein to Daidzein Diglucuronide in Humans
An In-Depth Technical Guide to the Metabolic Pathway of Daidzein to Daidzein Diglucuronide in Humans
This guide provides a comprehensive technical overview of the metabolic transformation of the soy isoflavone daidzein into its diglucuronide conjugate in humans. It is intended for researchers, scientists, and professionals in drug development who are investigating the pharmacokinetics, bioavailability, and physiological effects of phytoestrogens. This document delves into the enzymatic processes, cellular transport mechanisms, and analytical methodologies pertinent to this specific metabolic pathway, underpinned by field-proven insights and authoritative references.
Introduction: The Significance of Daidzein and its Metabolism
Daidzein, a prominent isoflavone found in soy and other legumes, is structurally similar to endogenous estrogens, allowing it to interact with estrogen receptors.[1] This interaction has spurred extensive research into its potential health benefits, including the mitigation of menopausal symptoms and the prevention of chronic diseases.[2] However, the biological activity of daidzein is intrinsically linked to its metabolic fate. In humans, daidzein undergoes extensive Phase II metabolism, primarily glucuronidation, which significantly alters its physicochemical properties and bioavailability.[3] Understanding the conversion of daidzein to its various glucuronidated forms, including daidzein diglucuronide, is paramount for elucidating its mechanism of action and for the development of isoflavone-based therapeutics.
Upon ingestion, daidzein glycosides from soy products are hydrolyzed by intestinal microflora to the aglycone form, daidzein.[4][5] Daidzein is then absorbed and undergoes metabolism, predominantly in the liver and intestines.[4][6] The gut microbiome can also further metabolize daidzein to compounds like equol, a metabolite with notable estrogenic activity.[7][8][9][10][11] The capacity to produce equol varies significantly among individuals and is a critical factor influencing the overall health effects of soy consumption.[7][8][9][10][11]
The Glucuronidation Pathway of Daidzein
Glucuronidation is a major metabolic pathway that enhances the water solubility of xenobiotics, facilitating their excretion.[12] This process is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes, which transfer glucuronic acid from the cofactor uridine diphosphate glucuronic acid (UDPGA) to a substrate.[12] Daidzein possesses two hydroxyl groups at the 7 and 4' positions, both of which are susceptible to glucuronidation.
Formation of Daidzein Monoglucuronides
The initial and predominant step in daidzein metabolism is the formation of monoglucuronides: daidzein-7-O-glucuronide and daidzein-4'-O-glucuronide.[13] These conjugates are the primary forms of daidzein found in systemic circulation.[13]
Several UGT isoforms have been identified as key players in the monoglucuronidation of daidzein:
-
UGT1A1 and UGT1A9: These are considered the major isoforms responsible for daidzein glucuronidation in the human liver.[3]
-
UGT1A8 and UGT1A10: These isoforms, primarily expressed in the intestine, also contribute to the metabolism of daidzein.
-
Other UGTs: While UGT1A1 and UGT1A9 are the most significant, other isoforms may play a minor role.
The formation of these monoglucuronides is a critical determinant of daidzein's bioavailability and subsequent physiological effects.
Sequential Glucuronidation to Daidzein Diglucuronide
Following the formation of monoglucuronides, a second glucuronic acid moiety can be attached to the remaining hydroxyl group, resulting in the formation of daidzein-4',7-di-O-glucuronide .[14] While less abundant than the monoglucuronides, the diglucuronide form has been identified in human plasma and represents a terminal metabolite in this pathway.[14]
The specific UGT isoforms responsible for this second glucuronidation step are not as well-characterized as those for monoglucuronidation. It is plausible that the same UGTs involved in the initial step also catalyze the second, albeit with different kinetics. Further research is required to fully elucidate the enzymatic landscape of daidzein diglucuronide formation.
Figure 1: Metabolic pathway of daidzein to its glucuronide conjugates.
Cellular Transport of Daidzein and its Glucuronides
The movement of daidzein and its metabolites across cellular membranes is mediated by a suite of uptake and efflux transporters.[15] These transporters play a crucial role in the absorption, distribution, and elimination of these compounds.[15]
-
Uptake Transporters: Organic Anion Transporting Polypeptides (OATPs) are involved in the uptake of daidzein and its conjugates from the blood into hepatocytes.[15][16][17][18] Specifically, OATP2B1 has been shown to transport daidzein-7-glucuronide.[19]
-
Efflux Transporters: Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP) are responsible for the efflux of glucuronide conjugates from hepatocytes into the bile and back into the bloodstream for renal excretion.[15]
The interplay between these transporters and metabolizing enzymes dictates the overall systemic exposure and tissue distribution of daidzein and its metabolites, contributing to the phenomenon of enterohepatic circulation.[4][20][21][22]
Experimental Methodologies for Studying Daidzein Glucuronidation
Investigating the glucuronidation of daidzein requires robust in vitro and in vivo experimental models, coupled with sensitive analytical techniques.
In Vitro Glucuronidation Assay using Human Liver Microsomes
This assay is a cornerstone for studying hepatic metabolism. Human liver microsomes (HLMs) contain a rich complement of UGT enzymes.[23][24][25][26][27]
Step-by-Step Protocol:
-
Microsome Preparation: Thaw cryopreserved HLMs at 37°C.[23][24] Dilute to a final protein concentration of 0.5-1.0 mg/mL in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[23][24]
-
Latency Activation: To ensure access of the substrate and cofactor to the UGT active site within the microsomal lumen, pre-incubate the microsomes with a pore-forming agent like alamethicin (e.g., 50 µg/mg protein) on ice.[23]
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the activated microsomes, daidzein (at various concentrations to determine kinetics), and buffer.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the reaction by adding the cofactor, UDPGA (e.g., 2-5 mM final concentration).
-
Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes), ensuring linear reaction kinetics.
-
Termination of Reaction: Stop the reaction by adding an ice-cold organic solvent, such as acetonitrile or methanol, containing an internal standard.
-
Sample Processing: Centrifuge the mixture to pellet the protein. Transfer the supernatant for analysis.
-
Analysis: Analyze the formation of daidzein glucuronides using LC-MS/MS.
Figure 2: Experimental workflow for in vitro daidzein glucuronidation assay.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of daidzein and its metabolites in biological matrices.[15][28][29][30][31][32]
Typical LC-MS/MS Parameters:
-
Chromatography: Reversed-phase chromatography using a C18 column is commonly employed to separate daidzein and its more polar glucuronide conjugates. A gradient elution with a mobile phase consisting of water and acetonitrile, often with an acid modifier like formic acid, is used.[30][32]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
In Vivo Studies in Humans
Human studies are essential for understanding the pharmacokinetics of daidzein in a physiological context.
Protocol Outline:
-
Study Design: A randomized, crossover study design is often employed.[33]
-
Dosing: Administer a standardized dose of daidzein or a daidzein-containing product (e.g., soy milk or supplement).[33][34]
-
Sample Collection: Collect blood and urine samples at predetermined time points over 24-48 hours.[33][34][35]
-
Sample Preparation: Plasma and urine samples are typically treated with β-glucuronidase and sulfatase to hydrolyze the conjugated metabolites back to the aglycone form for the measurement of "total" daidzein.[29] For the specific quantification of glucuronides, direct analysis without enzymatic hydrolysis is performed.[29]
-
Analysis: Quantify daidzein and its metabolites using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, tmax, AUC, and half-life.[34]
Quantitative Data on Daidzein Glucuronidation
The kinetics of daidzein glucuronidation vary depending on the UGT isoform. The following table summarizes available kinetic data. It is important to note that obtaining precise kinetic parameters for the formation of daidzein diglucuronide is an area of ongoing research.
| UGT Isoform | Substrate | Km (µM) | Vmax (relative activity) | Reference |
| UGT1A1 | Daidzein | ~10-20 | High | [3] |
| UGT1A9 | Daidzein | ~5-15 | High | [3] |
| UGT1A8 | Daidzein | Not well-defined | Moderate | [3] |
| UGT1A10 | Daidzein | Not well-defined | Moderate | [3] |
Inter-individual Variability and Clinical Implications
Significant inter-individual variation exists in daidzein metabolism, which can impact its clinical efficacy.
-
Genetic Polymorphisms: Polymorphisms in UGT genes, particularly the UGT1A1*28 allele, can lead to reduced enzyme activity, altering the glucuronidation of daidzein and potentially affecting its systemic exposure and health effects.[36][37][38][39][40]
-
Gut Microbiome: As mentioned, the composition of an individual's gut microbiota determines their ability to produce equol from daidzein, which is a major factor in the physiological response to soy consumption.[8]
These variations underscore the importance of personalized approaches when considering the therapeutic use of isoflavones.
Conclusion
The metabolic pathway of daidzein to daidzein diglucuronide is a complex process involving multiple UGT isoforms and cellular transporters. Glucuronidation is the primary determinant of daidzein's bioavailability and excretion. A thorough understanding of this pathway, from the initial formation of monoglucuronides to the subsequent generation of the diglucuronide conjugate, is essential for researchers and drug development professionals. Future research should focus on further elucidating the specific enzymes and kinetics involved in diglucuronide formation and on understanding the clinical consequences of inter-individual variability in daidzein metabolism. The methodologies and insights provided in this guide offer a robust framework for advancing our knowledge in this critical area of phytoestrogen research.
References
- Lee, J. E., et al. (2013). A metabolite of daidzein, 6,7,4'-trihydroxyisoflavone, suppresses adipogenesis in 3T3-L1 preadipocytes via ATP-competitive inhibition of PI3K. Molecular Nutrition & Food Research, 57(9), 1657-1666.
- Tukey, R. H., & Strassburg, C. P. (2000). Human UDP-glucuronosyltransferases: metabolism, expression, and disease. Annual Review of Pharmacology and Toxicology, 40, 581-616.
- Guo, Y., et al. (2023). Association between daidzein intake and metabolic associated fatty liver disease: A cross-sectional study from NHANES 2017–2018. Frontiers in Nutrition, 10, 1096895.
- Li, C., et al. (2021). LC-MS/MS analysis and pharmacokinetics of daidzein and its 7-O-glucuronide in rats after oral administration of 7-O-L-valyl carbamate prodrug. Bioanalysis, 13(7), 569-580.
- Hosoda, K., et al. (2010). Identification and quantification of daidzein-7-glucuronide-4'-sulfate and genistein-4',7-diglucuronide as major metabolites in human plasma after administration of kinako. Journal of Agricultural and Food Chemistry, 58(5), 3079-3086.
- Shelnutt, S. R., et al. (2002). Pharmacokinetics of the glucuronide and sulfate conjugates of genistein and daidzein in men and women after consumption of a soy beverage. The American Journal of Clinical Nutrition, 76(3), 588-594.
- Setchell, K. D., & Clerici, C. (2010). Equol: history, chemistry, and formation. The Journal of Nutrition, 140(7), 1355S-1362S.
-
Daidzein. Wikipedia. Available from: [Link]
- Grosser, G., et al. (2015). Transport of the soy isoflavone daidzein and its conjugative metabolites by the carriers SOAT, NTCP, OAT4, and OATP2B1. Archives of Toxicology, 89(10), 1853-1863.
- Song, W. O., et al. (2003). Bioavailability of soybean isoflavones from aglycone and glucoside forms in American women. The American Journal of Clinical Nutrition, 77(6), 1459-1465.
- Zhou, J., et al. (2008). UGT1A1*28 genotype affects the in-vitro glucuronidation of thyroxine in human livers. Pharmacogenetics and Genomics, 18(6), 517-525.
- Franke, A. A., et al. (2020). A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine. Journal of Analytical Methods in Chemistry, 2020, 8878182.
- Uings, I. J., et al. (2008). Glucuronidation of the soyabean isoflavones genistein and daidzein by human liver is related to levels of UGT1A1 and UGT1A9 activity and alters isoflavone response in the MCF-7 human breast cancer cell line. The Journal of Nutritional Biochemistry, 19(9), 602-611.
-
Human UDP-glucuronosyltransferases: Isoform selectivity and kinetics of 4-methylumbelliferone and 1-naphthol glucuronidation, effects of organic solvents, and inhibition by diclofenac and probenecid. ResearchGate. Available from: [Link]
- Jackson, R. L., et al. (2018). Equol: A Bacterial Metabolite from The Daidzein Isoflavone and Its Presumed Beneficial Health Effects. Journal of Nutritional Biochemistry, 52, 1-13.
- Rufer, C. E., et al. (2008). Pharmacokinetics of the soybean isoflavone daidzein in its aglycone and glucoside form: a randomized, double-blind, crossover study. The American Journal of Clinical Nutrition, 87(5), 1314-1323.
-
Gilbert Syndrome: The UGT1A1 *28 Promoter Polymorphism as a Biomarker of Multifactorial Diseases and Drug Metabolism. ResearchGate. Available from: [Link]
- Das, A., et al. (2023). A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids. Molecules, 28(18), 6701.
-
Urinary pharmacokinetics of the glucuronide and sulfate conjugates of genistein and daidzein. ResearchGate. Available from: [Link]
- Han, J. (2017). Isoflavone Daidzein: Chemistry and Bacterial Metabolism. Journal of the Korean Society for Applied Biological Chemistry, 60(3), 227-234.
- Ohno, S., et al. (2008). Contribution of UDP-glucuronosyltransferase 1A1 and 1A8 to morphine-6-glucuronidation and its kinetic properties. Drug Metabolism and Disposition, 36(4), 688-694.
- Rufer, C. E., et al. (2008). Pharmacokinetics of the soybean isoflavone daidzein in its aglycone and glucoside form: a randomized, double-blind, crossover study. The American Journal of Clinical Nutrition, 87(5), 1314-1323.
- Li, H., et al. (2019). Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases. International Journal of Molecular Sciences, 20(11), 2795.
-
Polymorphisms of UGT1A16, UGT1A127 & UGT1A128 in three major ethnic groups from Malaysia. Semantic Scholar. Available from: [Link]
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]
-
The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates. Frontiers. Available from: [Link]
- Iino, T., et al. (2019). Daidzein Intake Is Associated with Equol Producing Status through an Increase in the Intestinal Bacteria Responsible for Equol Production. Nutrients, 11(10), 2469.
- Zhang, Y., et al. (2022). Distribution and metabolism of daidzein and its benzene sulfonates in vivo (in mice) based on MALDI-TOF MSI. Frontiers in Pharmacology, 13, 951053.
-
A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine. ResearchGate. Available from: [Link]
- Chen, J., et al. (2019).
-
The clinical application of UGT1A1 pharmacogenetic testing: Gene-environment interactions. Dovepress. Available from: [Link]
- de Almeida, J. F., et al. (2022). Comparative Modelling of Organic Anion Transporting Polypeptides: Structural Insights and Comparison of Binding Modes. International Journal of Molecular Sciences, 23(23), 15260.
-
Daidzein. Wikipedia. Available from: [Link]
-
Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases. ResearchGate. Available from: [Link]
-
Is equol production beneficial to health? Proceedings of the Nutrition Society. Cambridge University Press. Available from: [Link]
-
Preparation of mouse liver microsome. Glycoscience Protocols (GlycoPODv2). NCBI. Available from: [Link]
- U.S. National Library of Medicine. (2016). Human udp-glucuronosyltransferases: isoform selectivity and kinetics of 4-methylumbelliferone and 1-naphthol glucuronidation, effects of organic solvents, and inhibition by diclofenac and probenecid. PubMed.
-
Interaction of soy isoflavones and their main metabolites with hOATP2B1 transporter. ResearchGate. Available from: [Link]
-
Sequencing results of UGT1A128 gene polymorphism. UGT1A128 wild-type (a), heterozygous-type (b). ResearchGate. Available from: [Link]
-
Production of Therapeutically Significant Genistein and Daidzein Compounds from Soybean Glycosides Using Magnetic Nanocatalyst: A Novel Approach. MDPI. Available from: [Link]
-
The Clinical Importance of the Metabolite Equol—A Clue to the Effectiveness of Soy and Its Isoflavones. ResearchGate. Available from: [Link]
-
Determination of Isoflavones in Soybean by LC/MS/MS. Agilent. Available from: [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. Sygnature Discovery. Available from: [Link]
-
The Expression and Function of Organic Anion Transporting Polypeptides in Normal Tissues and in Cancer. PMC. Available from: [Link]
-
Enterohepatic Circulation. Semantic Scholar. Available from: [Link]
- Rufer, C. E., et al. (2008). Pharmacokinetics of the soybean isoflavone daidzein in its aglycone and glucoside form: a randomized, double-blind, crossover study. The American Journal of Clinical Nutrition, 87(5), 1314-1323.
Sources
- 1. Identification of human UDP-glucuronosyltransferase enzyme(s) responsible for the glucuronidation of ezetimibe (Zetia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Association between daidzein intake and metabolic associated fatty liver disease: A cross-sectional study from NHANES 2017–2018 [frontiersin.org]
- 3. Glucuronidation of the soyabean isoflavones genistein and daidzein by human liver is related to levels of UGT1A1 and UGT1A9 activity and alters isoflavone response in the MCF-7 human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A metabolite of daidzein, 6,7,4'-trihydroxyisoflavone, suppresses adipogenesis in 3T3-L1 preadipocytes via ATP-competitive inhibition of PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The clinical importance of the metabolite equol-a clue to the effectiveness of soy and its isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Daidzein Intake Is Associated with Equol Producing Status through an Increase in the Intestinal Bacteria Responsible for Equol Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Is equol production beneficial to health? | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 11. researchgate.net [researchgate.net]
- 12. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Identification and quantification of daidzein-7-glucuronide-4'-sulfate, genistein-7-glucuronide-4'-sulfate and genistein-4',7-diglucuronide as major metabolites in human plasma after administration of kinako - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. The Expression and Function of Organic Anion Transporting Polypeptides in Normal Tissues and in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Transport of the soy isoflavone daidzein and its conjugative metabolites by the carriers SOAT, NTCP, OAT4, and OATP2B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Distribution and metabolism of daidzein and its benzene sulfonates in vivo (in mice) based on MALDI-TOF MSI [frontiersin.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. semanticscholar.org [semanticscholar.org]
- 23. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - KR [thermofisher.com]
- 24. oyc.co.jp [oyc.co.jp]
- 25. researchgate.net [researchgate.net]
- 26. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. mttlab.eu [mttlab.eu]
- 28. LC-MS/MS analysis and pharmacokinetics of daidzein and its 7-O-glucuronide in rats after oral administration of 7-O-L-valyl carbamate prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. agilent.com [agilent.com]
- 33. Pharmacokinetics of the soybean isoflavone daidzein in its aglycone and glucoside form: a randomized, double-blind, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Pharmacokinetics of the glucuronide and sulfate conjugates of genistein and daidzein in men and women after consumption of a soy beverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. UGT1A1*28 genotype affects the in-vitro glucuronidation of thyroxine in human livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 39. The clinical application of UGT1A1 pharmacogenetic testing: Gene-environment interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 40. researchgate.net [researchgate.net]
